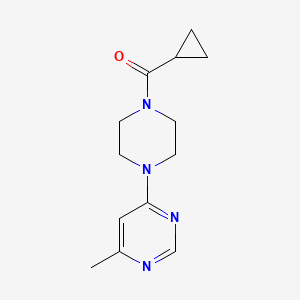

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-10-8-12(15-9-14-10)16-4-6-17(7-5-16)13(18)11-2-3-11/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEDYJRNYKFKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropanecarbonyl chloride with piperazine to form 4-(cyclopropanecarbonyl)piperazine. This intermediate is then reacted with 6-methylpyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Analyse Chemischer Reaktionen

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or piperazine moiety are replaced with other groups. .

Wissenschaftliche Forschungsanwendungen

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in assays to investigate its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic properties. Researchers investigate its activity against various diseases and its potential as a drug candidate.

Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. .

Wirkmechanismus

The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Pyrimidine Derivatives

Structural Analogues in Drug Design

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Molecular Formula : C₁₀H₁₆N₄

- Substituents : Piperidinyl (position 4), methyl (position 6).

- Key Differences : The piperidine ring lacks the cyclopropanecarbonyl group, reducing steric hindrance and altering binding affinity compared to the target compound.

6-(4-Methylpiperazin-1-yl)-1H-indole (CAS 321745-04-4)

- Molecular Formula : C₁₃H₁₇N₃

- Substituents : Methylpiperazinyl group.

- Applications : Used in kinase inhibitors and serotonin receptor modulators .

- Key Differences : The indole core replaces pyrimidine, shifting reactivity toward electrophilic substitution. The methylpiperazine group offers different pharmacokinetic profiles.

Pesticide-Related Metabolites

2-(Diethylamino)-6-methylpyrimidine (Metabolite of Pirimiphos-methyl)

- Molecular Formula : C₉H₁₅N₃

- Substituents: Diethylamino (position 2), methyl (position 6).

- Applications : Degradation product of the insecticide pirimiphos-methyl, used in stored grain protection .

- Key Differences: The diethylamino group increases hydrophobicity but reduces hydrolytic stability compared to the cyclopropanecarbonylpiperazinyl group. Rapid environmental degradation limits persistence .

4-Hydroxy-2-isopropyl-6-methylpyrimidine (Metabolite G 27550)

- Molecular Formula : C₈H₁₂N₂O

- Substituents : Hydroxy (position 4), isopropyl (position 2), methyl (position 6).

- Applications : Found in plant and soil metabolism studies of pesticides .

- Key Differences : The hydroxyl and isopropyl groups enhance polarity, reducing blood-brain barrier penetration compared to the target compound.

Pharmaceutical Analogs with Diagnostic Relevance

Metoprine (2,4-Diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine)

- Molecular Formula : C₁₁H₁₀Cl₂N₄

- Substituents: Dichlorophenyl (position 5), diamino (positions 2 and 4), methyl (position 6).

- Applications : Anticancer and antimalarial agent; analyzed via gas-liquid chromatography (GLC) for high sensitivity .

- Key Differences: The dichlorophenyl and diamino groups enhance DNA intercalation, a mechanism absent in the target compound.

Data Table: Comparative Overview of Pyrimidine Derivatives

Critical Findings and Trends

- Substituent Impact: Cyclopropanecarbonylpiperazinyl groups enhance target selectivity in drug design compared to simpler amines (e.g., piperidinyl or diethylamino) .

- Environmental Behavior: Pesticide-derived pyrimidines (e.g., 2-(diethylamino)-6-methylpyrimidine) degrade rapidly, whereas pharmaceutical analogs exhibit longer half-lives .

- Analytical Methods : GLC and crystallography are pivotal in characterizing these compounds, as seen in metoprine and 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine studies .

Biologische Aktivität

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine is , with a molecular weight of approximately 232.29 g/mol. Its structure features a pyrimidine ring substituted with a cyclopropanecarbonyl piperazine moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The piperazine ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are essential for binding to target proteins.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It may also interact with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine exhibit significant antimicrobial properties. A study highlighted the effectiveness of cyclopropyl carboxamide derivatives against various bacterial strains, suggesting potential applications in treating infections .

Antimalarial Properties

A recent investigation into the antimalarial activity of cyclopropyl carboxamide derivatives revealed that these compounds possess slow-acting activity against the asexual stages of Plasmodium falciparum, the malaria-causing parasite. The lead compound showed an EC50 value of approximately 40 nM with no cytotoxic effects on human cells .

Case Studies

- Study on Antimalarial Activity : In a phenotypic screening study, compounds from the cyclopropyl carboxamide class were identified as promising candidates for antimalarial drug development. The study demonstrated that modifications in the chemical structure could enhance efficacy while maintaining low toxicity .

- Inhibition Studies : Another study focused on the inhibition of specific enzymes by similar piperazine-containing compounds, reporting that structural modifications could significantly affect their inhibitory potency against target enzymes involved in cancer metabolism .

Data Table: Biological Activities

| Activity Type | Compound | EC50 (nM) | Remarks |

|---|---|---|---|

| Antimicrobial | Cyclopropyl Derivative | 40 | Effective against multiple bacterial strains |

| Antimalarial | WJM280 | 40 | No cytotoxicity to human cells |

| Enzyme Inhibition | Piperazine Analog | Varies | Modifications enhance inhibitory effects |

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine, and how do they influence its reactivity?

- The compound contains a pyrimidine core substituted with a methyl group at position 6 and a piperazine ring linked to a cyclopropanecarbonyl group at position 3. The piperazine moiety enhances solubility and potential for hydrogen bonding, while the cyclopropane group introduces steric constraints that may affect binding to biological targets .

- Methodological Insight : X-ray crystallography (e.g., as applied in ) can resolve bond angles and torsion angles critical for understanding steric effects.

Q. What synthetic routes are commonly employed for pyrimidine derivatives with piperazine substituents?

- Multi-step synthesis typically involves:

Ring Formation : Pyrimidine cores are built via Biginelli or Pinner reactions.

Piperazine Functionalization : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) attach the piperazine group .

Cyclopropanecarbonyl Addition : Acylation of the piperazine nitrogen using cyclopropanecarbonyl chloride under anhydrous conditions .

- Key Data : Optimized yields (60–75%) require inert atmospheres (N₂/Ar) and catalysts like Pd(OAc)₂ .

Q. How is the purity and identity of this compound validated in synthetic workflows?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at 6.0 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ expected for C₁₄H₂₀N₄O) .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) impact the acylation of the piperazine ring in this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance acylation efficiency by stabilizing transition states.

- Temperature : Reactions at 0–5°C minimize side products (e.g., over-acylation), while room temperature is sufficient for complete conversion in 12–24 hours .

- Data Contradiction : reports lower yields (~50%) in THF due to poor solubility, whereas achieves 80% in DCM.

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

- Case Study : A split signal in the piperazine region (δ 3.2–3.8 ppm) may indicate rotameric conformations.

- Solutions :

- Variable-temperature NMR (VT-NMR) to assess dynamic behavior .

- X-ray crystallography (as in ) to confirm static disorder in crystal lattices .

Q. How does the cyclopropane moiety influence binding affinity to biological targets like kinases or GPCRs?

- Mechanistic Insight : The cyclopropane’s ring strain and sp² hybridization create a rigid, planar structure that may enhance π-π stacking with aromatic residues in enzyme active sites .

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.